molecular formula C10H15N3 B12628257 5,6,7,8-Tetrahydronaphthalene-1,4,5-triamine CAS No. 917805-27-7

5,6,7,8-Tetrahydronaphthalene-1,4,5-triamine

Cat. No.: B12628257
CAS No.: 917805-27-7
M. Wt: 177.25 g/mol
InChI Key: FBBPAALWQLLSBV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalene-1,4,5-triamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of three amino groups attached to a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydronaphthalene-1,4,5-triamine typically involves the reduction of naphthalene derivatives followed by amination. One common method involves the catalytic hydrogenation of naphthalene to produce tetrahydronaphthalene, which is then subjected to nitration and subsequent reduction to introduce the amino groups.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes followed by controlled nitration and reduction steps. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives.

    Reduction: The compound can be reduced further to form tetrahydronaphthalene derivatives with fewer amino groups.

    Substitution: Amino groups in the compound can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as acyl chlorides or alkyl halides under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydronaphthalene derivatives with fewer amino groups.

    Substitution: Acylated or alkylated derivatives of this compound.

Scientific Research Applications

5,6,7,8-Tetrahydronaphthalene-1,4,5-triamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-1,4,5-triamine involves its interaction with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    5,6,7,8-Tetrahydro-1-naphthylamine: Another tetrahydronaphthalene derivative with a single amino group.

    1,2,3,4-Tetrahydronaphthalene: A simpler tetrahydronaphthalene compound without amino groups.

    5,6,7,8-Tetrahydro-2-naphthoic acid: A tetrahydronaphthalene derivative with a carboxylic acid group.

Uniqueness: 5,6,7,8-Tetrahydronaphthalene-1,4,5-triamine is unique due to the presence of three amino groups, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

917805-27-7

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

5,6,7,8-tetrahydronaphthalene-1,4,5-triamine

InChI

InChI=1S/C10H15N3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h4-5,8H,1-3,11-13H2

InChI Key

FBBPAALWQLLSBV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C=CC(=C2C1)N)N)N

Origin of Product

United States

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